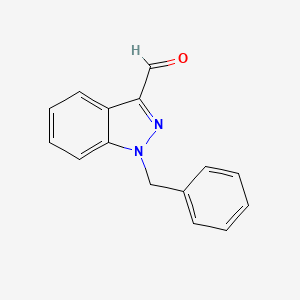

1-Benzylindazole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

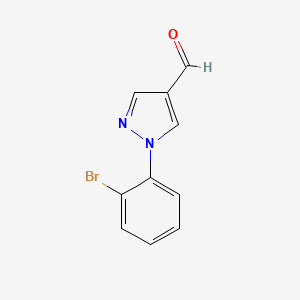

1-Benzylindazole-3-carbaldehyde is a chemical compound with the molecular formula C15H12N2O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves transition metal-catalyzed reactions and reductive cyclization reactions . For instance, benzimidazole hybrids have been synthesized by click reaction .

Molecular Structure Analysis

The molecular structure of this compound consists of a planar benzodiazole unit linked to the benzyl and propynyl substituents . The substituents are rotated significantly out of the benzodiazole plane .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that indazoles, which are structurally similar, are often involved in a variety of chemical reactions .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Properties

Research on compounds containing benzimidazole and benzothiazole analogs, which are structurally related to 1-Benzylindazole-3-carbaldehyde, has shown significant variability in their chemistry and properties. These compounds form complex compounds with various metals, exhibiting interesting spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This suggests potential applications in developing new materials with specific magnetic, electrochemical, or biological functions (Boča, Jameson, & Linert, 2011).

Pharmacological Evaluation

Benzofused thiazole derivatives, including structures similar to this compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds showed distinct anti-inflammatory activity and potential antioxidant activity against several reactive species, indicating their use as templates for developing new anti-inflammatory agents (Raut et al., 2020).

Corrosion Inhibition

Studies on benzotriazole and its derivatives, including 1,2,3-benzotriazole, which shares a similar heterocyclic benzene ring structure with this compound, have demonstrated their effectiveness as corrosion inhibitors for iron and various steels. These compounds adsorb on metal surfaces from aqueous solutions, forming protective layers that inhibit corrosion in a wide range of solution pH, suggesting their application in anticorrosion protection (Kuznetsov, 2020).

Optoelectronic Materials

The review of quinazoline and pyrimidine derivatives, which are similar in their heterocyclic nature to this compound, highlights their applications in photo- and electroluminescence. Incorporating these structures into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, indicating potential applications for this compound analogs in developing materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Zukünftige Richtungen

While specific future directions for 1-Benzylindazole-3-carbaldehyde are not detailed in the search results, there is a general demand for novel antimicrobials to treat life-threatening infections caused by multidrug-resistant bacterial pathogens . Compounds like this compound could potentially play a role in this area of research.

Wirkmechanismus

Target of Action

1-Benzylindazole-3-carbaldehyde is a derivative of indole-3-carbaldehyde . Indole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, antifungal, and antioxidant activities . .

Mode of Action

Indole derivatives, in general, are known to interact with multiple receptors, which can lead to a variety of biological effects . For instance, some indole derivatives have been reported to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cGMP levels .

Biochemical Pathways

Indole-3-carbaldehyde, from which this compound is derived, is synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . In Arabidopsis, derivatives of indole-3-carbaldehyde play an important role in pathogen defense . .

Result of Action

Indole derivatives, in general, have been reported to have a variety of biological activities, including antibacterial, antiviral, antifungal, and antioxidant activities .

Eigenschaften

IUPAC Name |

1-benzylindazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBGYIRPJDSBJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)